molecular formula C10H16N4OS B1481819 2-((6-Thiomorpholinopyrimidin-4-yl)oxy)ethan-1-amine CAS No. 2097972-18-2

2-((6-Thiomorpholinopyrimidin-4-yl)oxy)ethan-1-amine

Cat. No.: B1481819
CAS No.: 2097972-18-2
M. Wt: 240.33 g/mol
InChI Key: VBYONTCNIUQJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-Thiomorpholinopyrimidin-4-yl)oxy)ethan-1-amine is a useful research compound. Its molecular formula is C10H16N4OS and its molecular weight is 240.33 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-((6-Thiomorpholinopyrimidin-4-yl)oxy)ethan-1-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as cAMP-phosphodiesterase, where it acts as an inhibitor . By inhibiting this enzyme, this compound can influence the levels of cyclic AMP within cells, thereby affecting various signaling pathways. Additionally, it supports the inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . The compound also enhances the bio-synthesis of prostacyclin (PGI2) and decreases pulmonary hypertension .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of cAMP-phosphodiesterase by this compound leads to increased levels of cyclic AMP, which can activate protein kinase A (PKA) and subsequently alter gene expression . This modulation can result in changes in cellular metabolism, including enhanced glucose uptake and lipid metabolism. Furthermore, the compound’s ability to prevent the absorption of vascular and blood cells suggests its potential role in regulating cell adhesion and migration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cAMP-phosphodiesterase, inhibiting its activity and leading to elevated cyclic AMP levels . This inhibition triggers a cascade of downstream effects, including the activation of PKA, which phosphorylates various target proteins involved in gene expression and metabolic regulation. Additionally, the compound’s interaction with vascular and blood cells suggests it may influence cell surface receptors or adhesion molecules, thereby modulating cell-cell interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under physiological conditions, maintaining its inhibitory activity on cAMP-phosphodiesterase for extended periods . Degradation products may form over time, potentially altering its efficacy and safety profile. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cAMP-phosphodiesterase, leading to beneficial effects such as enhanced glucose uptake and reduced pulmonary hypertension . At higher doses, toxic effects may be observed, including cellular toxicity and adverse effects on organ function . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase, influencing the levels of cyclic AMP and subsequently affecting metabolic flux . The compound’s impact on cyclic AMP levels can alter the activity of various metabolic enzymes, leading to changes in glucose and lipid metabolism. Additionally, the compound may interact with other cofactors and metabolites, further modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects. The compound’s distribution within tissues can also influence its overall efficacy and safety profile .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, where it interacts with cAMP-phosphodiesterase, or to the nucleus, where it influences gene expression . The precise localization of the compound can determine its effectiveness in modulating cellular processes and pathways .

Properties

IUPAC Name

2-(6-thiomorpholin-4-ylpyrimidin-4-yl)oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c11-1-4-15-10-7-9(12-8-13-10)14-2-5-16-6-3-14/h7-8H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYONTCNIUQJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC(=NC=N2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.